molecular formula C21H46FN B15350689 Octadecyltrimethylammonium fluoride CAS No. 373-43-3

Octadecyltrimethylammonium fluoride

Cat. No.: B15350689
CAS No.: 373-43-3
M. Wt: 331.6 g/mol
InChI Key: GXAFHGICPVJCCZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadecyltrimethylammonium fluoride is a quaternary ammonium compound with the chemical formula C19H42ClN. It is commonly used as an antistatic agent, surfactant, and fabric softener. This compound is known for its ability to reduce static electricity and improve the softness of fabrics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecyltrimethylammonium fluoride can be synthesized through the reaction of hexadecylamine with methyl chloride and fluorine gas. The reaction typically takes place in an organic solvent under controlled temperature and pressure conditions.

Industrial Production Methods: In industrial settings, the compound is produced through a continuous process involving the reaction of hexadecylamine with methyl chloride in the presence of a fluorinating agent. The reaction mixture is then purified to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Octadecyltrimethylammonium fluoride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophiles such as hydroxide or fluoride ions can participate in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or alcohols.

  • Reduction: Production of amines or alkanes.

  • Substitution: Generation of various substituted ammonium compounds.

Scientific Research Applications

Chemistry: Octadecyltrimethylammonium fluoride is used as a phase transfer catalyst in organic synthesis, facilitating reactions between reagents in different phases.

Biology: In biological research, the compound is utilized as a surfactant in cell culture media to improve cell growth and viability.

Medicine: It is employed in the formulation of antiseptic solutions and disinfectants due to its antimicrobial properties.

Industry: The compound is widely used in the textile industry as a fabric softener and antistatic agent, enhancing the quality and feel of fabrics.

Mechanism of Action

Octadecyltrimethylammonium fluoride exerts its effects by interacting with the surface of materials, reducing static electricity, and improving softness. Its molecular targets include the surface of fabrics and cell membranes, where it disrupts the arrangement of molecules, leading to the desired effects.

Comparison with Similar Compounds

  • Hexadecyltrimethylammonium chloride: Used as a surfactant and antistatic agent.

  • Cetyltrimethylammonium bromide: Employed in cosmetics and pharmaceuticals.

  • Dodecyltrimethylammonium chloride: Utilized in cleaning products and personal care items.

Uniqueness: Octadecyltrimethylammonium fluoride is unique in its ability to provide both antistatic and softening properties, making it particularly valuable in the textile industry.

Properties

CAS No.

373-43-3

Molecular Formula

C21H46FN

Molecular Weight

331.6 g/mol

IUPAC Name

trimethyl(octadecyl)azanium;fluoride

InChI

InChI=1S/C21H46N.FH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;/h5-21H2,1-4H3;1H/q+1;/p-1

InChI Key

GXAFHGICPVJCCZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)C.[F-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.